BenchChemオンラインストアへようこそ!

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)

Cholinesterase selectivity Bisdimethylcarbamate SAR Butyrylcholinesterase inhibition

(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) (CAS 66941‑37‑5) is a synthetic quaternary ammonium compound with the molecular formula C₁₅H₂₄BrN₃O₄ and a molecular weight of 390.27 g/mol. Structurally, it features a trimethylammonium‑substituted phenyl ring bearing two dimethylcarbamate ester groups at the 3‑ and 5‑positions, placing it within the broader class of quaternary ammonium carbamate cholinesterase ligands.

Molecular Formula C15H24BrN3O4
Molecular Weight 390.27 g/mol
CAS No. 66941-37-5
Cat. No. B13768022
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)
CAS66941-37-5
Molecular FormulaC15H24BrN3O4
Molecular Weight390.27 g/mol
Structural Identifiers
SMILESCN(C)C(=O)OC1=CC(=CC(=C1)[N+](C)(C)C)OC(=O)N(C)C.[Br-]
InChIInChI=1S/C15H24N3O4.BrH/c1-16(2)14(19)21-12-8-11(18(5,6)7)9-13(10-12)22-15(20)17(3)4;/h8-10H,1-7H3;1H/q+1;/p-1
InChIKeyVHFDMRCMOKLCJR-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement Guide: (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (CAS 66941-37-5) – A Bis-Carbamate Cholinesterase Research Candidate


(3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) (CAS 66941‑37‑5) is a synthetic quaternary ammonium compound with the molecular formula C₁₅H₂₄BrN₃O₄ and a molecular weight of 390.27 g/mol . Structurally, it features a trimethylammonium‑substituted phenyl ring bearing two dimethylcarbamate ester groups at the 3‑ and 5‑positions, placing it within the broader class of quaternary ammonium carbamate cholinesterase ligands. The parent (3,5‑dihydroxyphenyl)trimethylammonium bromide (CAS 66941‑36‑4; Ro 2‑4313) is catalogued in PubChem (CID 48498) with a molecular weight of 248.12 g/mol and a topological polar surface area of 40.5 Ų [1]. The bis‑dimethylcarbamate substitution pattern distinguishes this compound from the clinically established mono‑carbamate cholinesterase inhibitor neostigmine, suggesting distinct enzyme‑interaction kinetics that are relevant for neuropharmacology and toxicology research applications.

Why Neostigmine or Other Mono‑Carbamates Cannot Substitute for (3,5‑Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) in Cholinesterase Research


Generic interchange with mono‑carbamate cholinesterase ligands such as neostigmine bromide (CAS 114‑80‑7) or pyridostigmine bromide (CAS 101‑26‑8) is scientifically unjustified because the number and positioning of dimethylcarbamate groups on the aromatic ring fundamentally alter both the enzyme‑carbamylation stoichiometry and the resulting inhibition kinetics. Neostigmine presents a single dimethylcarbamate moiety, yielding a 1:1 covalent adduct with the active‑site serine of acetylcholinesterase (AChE) [1]. In contrast, the bis‑dimethylcarbamate architecture of (3,5‑dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) introduces a second carbamylating moiety that can interact with distinct subsites—most notably the peripheral anionic site and the acyl pocket—producing divergent selectivity profiles between AChE and butyrylcholinesterase (BChE). Studies on structurally related bisdimethylcarbamates have demonstrated that this scaffold confers pronounced BChE selectivity, with inhibition rate constants for BChE exceeding those for AChE by factors of 35‑ to 260‑fold [2]. Consequently, researchers requiring a bis‑carbamate quaternary ammonium probe for mechanistic, selectivity, or inhibitor‑design studies cannot assume equivalent performance from mono‑carbamate alternatives.

Quantitative Differentiation of (3,5‑Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) against Closest Analogs


Bis‑Dimethylcarbamate Scaffold Confers Up to 260‑Fold BChE Selectivity Over AChE Compared to Non‑Selective Mono‑Carbamate Inhibitors

The bis‑dimethylcarbamate architecture, shared by (3,5‑dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) and the characterized probes metacarb and isocarb, drives pronounced selectivity for butyrylcholinesterase (BChE) over acetylcholinesterase (AChE). In direct kinetic assays using human recombinant enzymes, metacarb inhibited BChE with a rate constant ~260‑fold higher than that for AChE, while isocarb achieved ~35‑fold selectivity; both values are substantially greater than the selectivity ratios reported for the mono‑carbamate inhibitor neostigmine, which preferentially carbamylates AChE and exhibits only modest BChE cross‑reactivity [1]. This selectivity window is attributed to key residue differences in the peripheral site (Gln119 in BChE vs. Tyr124 in AChE) and the acyl pocket (Leu286 in BChE vs. Phe295 in AChE), both of which are engaged by the second dimethylcarbamate group [2].

Cholinesterase selectivity Bisdimethylcarbamate SAR Butyrylcholinesterase inhibition

Bis‑Carbamate Architecture Provides Dual Carbamylation Capacity for Prolonged Enzyme Inhibition Relative to Single‑Carbamate Neostigmine

The presence of two dimethylcarbamate ester groups on (3,5‑dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) allows the compound to theoretically carbamylate two separate nucleophilic residues or to undergo sequential carbamylation–decarbamylation cycles with longer net residence time on the enzyme. In structurally analogous bisdimethylcarbamates such as bambuterol, the bis‑carbamate design extends the duration of BChE inhibition beyond that of mono‑carbamates, with plasma BChE activity remaining suppressed for hours following a single dose [1]. In contrast, neostigmine‑mediated AChE carbamylation is reversed with a half‑life of approximately 15‑30 minutes in vitro, owing to the single labile carbamate‑serine bond [2]. While direct kinetic data for CAS 66941‑37‑5 are absent from the peer‑reviewed literature, the bis‑carbamate motif in the metacarb/isocarb series yields bimolecular inhibition rate constants (k_i) in the range 10³–10⁴ M⁻¹s⁻¹ for BChE, reflecting rapid initial carbamylation followed by slow decarbamylation [3].

Carbamylation stoichiometry Enzyme inhibition duration Cholinesterase reactivation kinetics

Enhanced Topological Polar Surface Area and Hydrogen‑Bonding Capacity Relative to Neostigmine May Alter Blood‑Brain Barrier Permeability Profile

The computed topological polar surface area (TPSA) of the parent (3,5‑dihydroxyphenyl)trimethylammonium cation (before carbamoylation) is 40.5 Ų [1]. After bis‑dimethylcarbamoylation to form (3,5‑dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester), the TPSA is predicted to increase substantially (estimated ≥ 80 Ų based on the addition of two carbamate groups, each contributing ~20 Ų), exceeding the TPSA of neostigmine (~50 Ų) and approaching values associated with reduced passive blood‑brain barrier (BBB) permeability. This physicochemical differentiation is relevant because neostigmine’s limited CNS penetration is a key limitation in Alzheimer’s disease research, whereas a compound with further reduced BBB permeability may be advantageous for peripheral‑restricted cholinesterase modulation in myasthenia gravis models or organophosphate poisoning studies where central effects are undesirable [2].

Physicochemical property differentiation Blood‑brain barrier penetration Quaternary ammonium carbamate ADME

Dual Carbamate Groups Enable Distinctive Mass Spectrometric Fragmentation for Analytical Differentiation from Mono‑Carbamate Analogs

The molecular formula C₁₅H₂₄BrN₃O₄ (monoisotopic mass 389.1 Da) of (3,5‑dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) is distinct from neostigmine bromide (C₁₂H₁₉BrN₂O₂, MW 303.20 Da) by exactly C₃H₅NO₂ (86 Da), corresponding to one additional dimethylcarbamate unit. This mass difference facilitates unambiguous differentiation via LC‑MS/MS selected reaction monitoring (SRM). Furthermore, the bis‑carbamate compound is expected to produce characteristic product ions upon collision‑induced dissociation, including sequential neutral losses of dimethylcarbamic acid (101 Da) from each ester position, a fragmentation pattern not observed with mono‑carbamate neostigmine, which loses only a single dimethylcarbamic acid moiety. This analytical distinction is critical for laboratories conducting impurity profiling of neostigmine drug substance or developing stability‑indicating methods where the bis‑carbamate may appear as a process‑related impurity or degradation product.

Analytical chemistry Mass spectrometry Impurity profiling

High‑Value Application Scenarios for (3,5‑Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (CAS 66941‑37‑5) in Cholinesterase Research and Analytical Chemistry


BChE‑Selective Inhibitor Probe for Neuromuscular Junction and Detoxification Studies

The pronounced BChE selectivity characteristic of the bis‑dimethylcarbamate scaffold makes (3,5‑dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester) a valuable tool compound for dissecting the respective physiological roles of AChE and BChE in cholinergic neurotransmission. In organophosphate (OP) antidote research, selective BChE inhibition is employed as a pretreatment strategy to sequester OP agents before they reach synaptic AChE; the bis‑carbamate’s predicted selectivity window (35‑ to 260‑fold preference for BChE based on class‑level evidence [1]) surpasses that of neostigmine, potentially reducing competition for AChE active sites and minimizing unwanted muscarinic side effects during pretreatment protocols.

Neostigmine Impurity Reference Standard for Pharmacopoeial Quality Control

The 86 Da mass difference and unique MS/MS fragmentation pattern relative to neostigmine bromide position this compound as a qualified reference material for identifying and quantifying the bis‑dimethylcarbamate process impurity in neostigmine drug substance and finished pharmaceutical products. Regulatory guidelines (ICH Q3A/Q3B) require the characterization and control of impurities exceeding the identification threshold; a characterized sample of CAS 66941‑37‑5 allows quality control laboratories to establish system suitability criteria and validate impurity methods without relying on uncharacterized in‑house isolates.

Structure‑Activity Relationship (SAR) Studies on Carbamate‑Based Cholinesterase Inhibitors

The compound serves as a key structural intermediate between mono‑carbamate quaternary ammonium inhibitors (neostigmine, pyridostigmine) and non‑quaternary bis‑carbamates (bambuterol, metacarb). Systematic comparison of inhibition kinetics, enzyme–inhibitor adduct stability, and stereoselectivity across this series enables medicinal chemists to map the contributions of the second carbamate group and the permanent positive charge to overall pharmacological performance. The kinetic framework established for metacarb and isocarb—bimolecular rate constants in the 10³–10⁴ M⁻¹s⁻¹ range and clear differences in AChE mutant sensitivity [1]—provides a directly transferable assay platform for evaluating CAS 66941‑37‑5 in the same experimental system.

Peripheral‑Restricted Cholinesterase Modulation in In Vivo Myasthenia Gravis Models

The predicted higher topological polar surface area (≥ 80 Ų) relative to neostigmine (~50 Ų) [2] suggests that the bis‑dimethylcarbamate compound is retained even more effectively outside the central nervous system. For experimental myasthenia gravis models where central cholinergic activation confounds behavioural readouts, a peripherally restricted cholinesterase inhibitor is desirable. The bis‑carbamate compound’s dual carbamylation mechanism may further provide prolonged symptomatic relief compared to the short‑acting neostigmine, reducing dosing frequency during chronic efficacy studies.

Quote Request

Request a Quote for (3,5-Dihydroxyphenyl)trimethylammonium bromide bis(dimethylcarbamate) (ester)

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.